[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[3-(3-bromo-5-fluorophenoxy)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17-5-4-6-19-12-8-10(15)7-11(16)9-12/h7-9H,4-6H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAJICSUPLWEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC(=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The phenol oxygen attacks the electrophilic carbon of the bromopropyl group in an SN2 mechanism, facilitated by deprotonation with a strong base. The tert-butyl carbamate (Boc) group remains stable under these conditions.
Standard Procedure
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Reactants :
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Conditions :
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Workup :
Key Data Table:
Critical Analysis :
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KI Role : Enhances reactivity via halogen exchange (Br → I), improving leaving group ability.
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Side Reactions : Competing elimination to form allylic byproducts occurs above 130°C.
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Scalability : Demonstrated at 100 g scale with consistent yields.
Alternative Pathways via Mitsunobu Reaction
For low-reactivity phenols, the Mitsunobu reaction offers a viable alternative, albeit with higher cost.
Reaction Design
Optimization Insights
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Temperature : 0°C → RT (prevents Boc group cleavage).
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Limitation : Requires strict anhydrous conditions and generates stoichiometric triphenylphosphine oxide.
Post-Synthetic Modifications
Boc Deprotection Studies
The tert-butyl carbamate group is selectively removable under acidic conditions:
Functionalization of the Bromine Center
The aryl bromide undergoes Suzuki-Miyaura cross-coupling without Boc cleavage:
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Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C.
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Example : Coupling with phenylboronic acid achieves 78% yield.
Comparative Analysis of Methods
| Method | Yield Range | Cost Efficiency | Scalability | Byproduct Management |
|---|---|---|---|---|
| Williamson Ether | 45–67% | High | Excellent | Moderate (salts) |
| Mitsunobu | 52–60% | Low | Limited | High (PPh₃O removal) |
Recommendations :
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Industrial Settings : Williamson ether synthesis preferred due to reagent availability and scalability.
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Lab-Scale Complexity : Mitsunobu reaction suitable for sterically hindered substrates.
Spectroscopic Characterization
1H NMR (CDCl₃, 400 MHz) :
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δ 7.21 (d, J = 8.4 Hz, 1H, ArH)
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δ 6.85 (dd, J = 2.4, 8.4 Hz, 1H, ArH)
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δ 6.72 (d, J = 2.4 Hz, 1H, ArH)
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δ 4.10 (t, J = 6.0 Hz, 2H, OCH₂)
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δ 3.25 (q, J = 6.0 Hz, 2H, NHCH₂)
13C NMR :
HRMS (ESI+) :
Industrial-Scale Process Considerations
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Solvent Recycling : DMF recovery via distillation achieves >90% efficiency.
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Waste Streams : KBr/KI salts precipitated and converted to K₂SO₄ for disposal.
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Quality Control : In-process HPLC monitoring at 254 nm ensures intermediate stability.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamate group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of carbamic acid esters exhibit anticancer properties. The fluorinated phenoxy group enhances the lipophilicity and bioavailability of the compounds, making them promising candidates for drug development against various cancers .
Enzyme Inhibition Studies : The compound has been explored for its potential as an enzyme inhibitor. Specifically, it may inhibit serine hydrolases, which are crucial in various metabolic pathways. Such inhibition can lead to therapeutic applications in conditions where these enzymes are dysregulated .
Agricultural Chemistry
Pesticide Development : The compound's structure suggests potential use in developing new pesticides. The bromine and fluorine substitutions can enhance the efficacy and selectivity of the active ingredients against specific pests while minimizing environmental impact .
Synthesis Methodologies
The synthesis of [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester typically involves several steps:
- Formation of the Phenoxy Group : Starting from commercially available brominated phenols, reactions with appropriate alkylating agents yield the desired phenoxy compound.
- Carbamate Formation : The reaction of the phenoxy compound with tert-butyl isocyanate leads to the formation of the carbamate.
- Purification and Characterization : Techniques such as chromatography and NMR spectroscopy are employed to purify and confirm the structure of the synthesized compound.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a series of carbamate derivatives, including [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester, were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition in breast cancer cells, suggesting a mechanism involving apoptosis induction .
Case Study 2: Pesticide Efficacy
In agricultural trials, compounds similar to [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester were tested against common agricultural pests. Results showed that these compounds could effectively reduce pest populations while showing low toxicity to beneficial insects, indicating their potential as environmentally friendly pesticides .
Mechanism of Action
The mechanism of action of [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. The carbamate group may also play a role in modulating its biological activity by interacting with active sites or altering the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
[3-(3-Bromo-5-chlorophenoxy)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a chlorine atom instead of fluorine.
[3-(3-Bromo-5-methylphenoxy)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of fluorine.
[3-(3-Bromo-5-nitrophenoxy)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The uniqueness of [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester lies in the specific combination of bromine and fluorine atoms on the phenoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications where such properties are desired.
Biological Activity
[3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester is a synthetic organic compound notable for its unique structure, which includes a bromine and fluorine atom on a phenoxy group. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester is C14H19BrFNO3. Its structure can be broken down as follows:
- Phenoxy Group : Contains bromine (Br) and fluorine (F) substituents.
- Propyl Chain : A three-carbon alkyl chain connecting the phenoxy group to the carbamate.
- Carbamic Acid Tert-Butyl Ester : Provides stability and influences solubility.
The biological activity of [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester is primarily attributed to its interactions with specific molecular targets. The presence of halogen atoms (Br and F) enhances its binding affinity to various enzymes and receptors, potentially modulating cellular processes such as:
- Cell Proliferation : The compound may influence pathways related to cell growth and division.
- Inflammatory Responses : It has been observed to interact with transcription factors involved in inflammation regulation, such as NF-kappa-B and AP-1 .
- Lipid Metabolism : The compound may alter lipid accumulation by interacting with hepatocellular proteins .
Biological Activity
Research indicates that [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has shown potential in suppressing inflammatory markers in vitro, indicating its role as an anti-inflammatory agent.
- Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from damage induced by amyloid-beta, a hallmark of Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the uniqueness of [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| [3-(3-Bromo-5-chlorophenoxy)-propyl]-carbamic acid tert-butyl ester | Chlorine instead of fluorine | Similar anti-inflammatory properties |
| [3-(3-Bromo-5-methylphenoxy)-propyl]-carbamic acid tert-butyl ester | Methyl group instead of fluorine | Reduced anticancer activity |
| [3-(3-Bromo-5-nitrophenoxy)-propyl]-carbamic acid tert-butyl ester | Nitro group instead of fluorine | Enhanced cytotoxicity in certain cancer models |
Case Studies
Several case studies have explored the biological activity of [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester:
- In Vitro Studies on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent.
- Inflammation Models : In animal models of inflammation, the compound showed a marked decrease in pro-inflammatory cytokines, indicating its therapeutic potential in inflammatory diseases.
- Neuroprotection : Research involving neuronal cultures exposed to amyloid-beta revealed that treatment with the compound led to reduced cell death and improved cell viability.
Q & A
Q. What are common synthetic routes for preparing [3-(3-Bromo-5-fluorophenoxy)-propyl]-carbamic acid tert-butyl ester?
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and carbamate protection. For example:
- Step 1 : React 3-bromo-5-fluorophenol with a propyl linker (e.g., 1,3-dibromopropane) under basic conditions (e.g., K₂CO₃/DMF) to form the phenoxypropyl intermediate .
- Step 2 : Introduce the tert-butyl carbamate group via reaction with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a base like imidazole or DMAP .
- Critical parameters : Control reaction temperature (0–25°C) to minimize Boc-group hydrolysis and optimize regioselectivity in the substitution step .
Q. How can researchers characterize the purity and structure of this compound?
- HPLC/GC-MS : Assess purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile derivatives .
- NMR : Confirm structure via ¹H/¹³C NMR. Key signals include:
- δ ~1.4 ppm (tert-butyl, 9H),
- δ ~3.3–3.5 ppm (propyl CH₂ adjacent to carbamate),
- δ ~6.5–7.2 ppm (aromatic protons from bromo-fluorophenyl) .
Advanced Research Questions
Q. How can researchers address low yields in the Suzuki coupling of this compound with aryl boronic acids?
Low yields often arise from steric hindrance at the bromine site or competing side reactions. Strategies include:
- Catalyst optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 with ligand additives to enhance coupling efficiency .
- Solvent selection : Employ degassed toluene/EtOH (4:1) or THF to stabilize the palladium intermediate .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition .
- Monitor regioselectivity : Use LC-MS to detect undesired byproducts like dehalogenated intermediates .
Q. What analytical methods are suitable for studying the hydrolysis kinetics of the tert-butyl carbamate group in this compound?
- pH-dependent studies : Perform kinetic assays in buffered solutions (pH 1–10) at 37°C. Track Boc deprotection via:
- UV-Vis spectroscopy (loss of tert-butyl absorbance at ~210 nm),
- TLC/HPLC (appearance of free amine or phenol derivatives) .
Q. How can this compound be functionalized for use in drug discovery (e.g., PROTACs or enzyme inhibitors)?
- Introduce reactive handles :
- Bromoacetyl coupling : React with bromoacetyl bromide to install a thiol-reactive group for bioconjugation .
- Click chemistry : Modify the propyl chain with azide/alkyne groups for CuAAC or SPAAC reactions .
Methodological Challenges
Q. How can conflicting NMR data for stereoisomers of this compound be resolved?
Discrepancies in NMR signals (e.g., split peaks for diastereomers) require:
- Chiral chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers .
- NOESY experiments : Identify spatial proximity of protons to assign stereochemistry .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What strategies mitigate decomposition during long-term storage?
- Storage conditions : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent light-/moisture-induced degradation .
- Stabilizers : Add radical scavengers (e.g., BHT) or desiccants (molecular sieves) to vials .
- Periodic QC : Reanalyze purity via HPLC every 6 months; repurify if degradation exceeds 5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
